molecular formula C17H21Cl2N3OS B2919622 2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216994-36-3

2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2919622
CAS RN: 1216994-36-3
M. Wt: 386.34
InChI Key: GJIZLISJFKSZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H21Cl2N3OS and its molecular weight is 386.34. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A significant area of research involving piperazine derivatives, including compounds structurally related to 2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, focuses on their antitumor activity. For instance, derivatives bearing the piperazine moiety have been synthesized and investigated for their anticancer properties. One study evaluated a series of 1,2,4-triazine derivatives with piperazine amide moiety against breast cancer cells, highlighting compounds with chlorophenyl substitutions as promising antiproliferative agents, comparable to cisplatin in efficacy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, another study synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides, exploring their effects on tumor DNA methylation processes in vitro (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).

Antimicrobial and Antifungal Activities

Research also delves into the antimicrobial and antifungal potentials of piperazine derivatives. A study on azole-containing piperazine derivatives assessed their in vitro antibacterial, antifungal, and cytotoxic activities, with some compounds showing remarkable broad-spectrum antimicrobial efficacy and comparable activities to standard drugs (Gan, Fang, & Zhou, 2010). Additionally, novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against tested microorganisms, highlighting the chemical versatility and potential therapeutic applications of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmacokinetics and Drug Delivery

A notable aspect of the research on piperazine derivatives is their pharmacokinetic properties and potential as drug delivery systems. For example, studies on the solubility thermodynamics and partitioning processes of novel antifungal compounds reveal insights into their solubility in various solvents, distribution experiments, and the preference for lipophilic delivery pathways, which are crucial for drug formulation and therapeutic efficacy (Volkova, Levshin, & Perlovich, 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS.ClH/c1-13-12-23-16(19-13)11-20-6-8-21(9-7-20)17(22)10-14-2-4-15(18)5-3-14;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIZLISJFKSZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

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